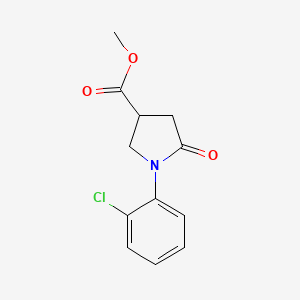

Methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-17-12(16)8-6-11(15)14(7-8)10-5-3-2-4-9(10)13/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVMRDFSVCNNFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with an appropriate pyrrolidine derivative under specific conditions. One common method involves the use of a Grignard reagent, where 2-chlorobenzaldehyde reacts with a pyrrolidine derivative in the presence of a catalyst such as palladium or nickel. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of Methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate can be synthesized through various methods involving the reaction of 2-chlorobenzoyl chloride with pyrrolidine derivatives. The compound typically exhibits a carboxylate functional group that plays a crucial role in its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate exhibit significant antimicrobial activity against various Gram-positive bacteria and fungi. Notably, compounds derived from this scaffold have shown effectiveness against multidrug-resistant strains, such as Staphylococcus aureus and Candida auris .

Table 1: Antimicrobial Activity of Methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | < 32 µg/mL |

| B | Klebsiella pneumoniae | < 64 µg/mL |

| C | Candida auris | < 16 µg/mL |

The structure-activity relationship studies indicate that modifications to the chlorophenyl group can enhance the efficacy against specific pathogens, making these derivatives promising candidates for further development in antimicrobial therapies.

Anticancer Activity

Methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has also been investigated for its anticancer properties. In vitro studies using human lung adenocarcinoma (A549) cell lines have shown that certain derivatives induce cytotoxicity comparable to established chemotherapeutics like cisplatin .

Table 2: Anticancer Activity Against A549 Cell Line

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| A | 15 | Cisplatin | 10 |

| B | 20 | Cytosine Arabinoside | 25 |

These findings suggest that methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate derivatives could serve as lead compounds for the development of new anticancer agents, particularly targeting resistant cancer types.

Development of Antimicrobial Agents

A study published in MDPI highlighted the synthesis of several derivatives of methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and their evaluation against WHO-priority pathogens. The results indicated that specific modifications significantly improved their antibacterial activity, suggesting a viable pathway for developing new antibiotics .

Exploration in Cancer Research

Another investigation focused on the anticancer potential of these compounds revealed that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells. This effect was attributed to their ability to disrupt cellular signaling pathways involved in cancer progression .

Mechanism of Action

The mechanism of action of Methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs: Positional Isomers of Chlorophenyl Derivatives

The position of the chlorine substituent on the phenyl ring significantly influences electronic and steric properties. Key analogs include:

Key Observations :

Functional Group Modifications: Carboxylic Acid vs. Ester Derivatives

Replacing the methyl ester with a carboxylic acid or hydrazide group modifies solubility and biological activity:

Key Observations :

- Antioxidant Activity: Hydroxyl-substituted derivatives (e.g., 5-chloro-2-hydroxyphenyl) demonstrate enhanced radical scavenging due to phenolic -OH groups, whereas methyl esters like the target compound are less active in this context .

- Synthetic Utility : Methyl esters are preferred for hydrazide formation (e.g., reaction with hydrazine hydrate), enabling access to heterocyclic derivatives .

Antioxidant Activity

Hydroxyphenyl analogs exhibit superior antioxidant properties:

Antimicrobial and Anticancer Potential

Substituent Effects :

- Ortho-chloro groups may slow reaction rates due to steric hindrance during esterification or nucleophilic substitution .

Biological Activity

Methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.

Synthesis and Structural Characteristics

Methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate can be synthesized through standard organic chemistry techniques involving the reaction of 2-chlorobenzoyl chloride with pyrrolidine derivatives. The resulting compound features a pyrrolidine ring which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate against various multidrug-resistant pathogens. The compound has shown promising activity against Gram-positive bacteria, particularly:

- Staphylococcus aureus

- Klebsiella pneumoniae

- Acinetobacter baumannii

The minimum inhibitory concentration (MIC) values were determined using broth microdilution techniques, with results indicating significant antimicrobial efficacy compared to standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Klebsiella pneumoniae | 32 |

| Acinetobacter baumannii | 64 |

These results suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

In vitro studies on the anticancer properties of methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate have been conducted using human lung adenocarcinoma (A549) cell lines. The compound demonstrated cytotoxic effects, with viability assays revealing a dose-dependent response.

The following table summarizes the observed effects:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 50 |

At a concentration of 100 µM, the compound reduced cell viability to approximately 50%, indicating substantial anticancer activity .

The biological activity of methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Disruption of Cell Membranes : It can disrupt the integrity of microbial membranes, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, resulting in programmed cell death.

Case Studies

Several case studies have been documented that illustrate the effectiveness of methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate in various biological contexts:

- Antimicrobial Resistance : A study focused on its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) showed that it could effectively inhibit growth at lower concentrations than traditional treatments .

- Cancer Treatment : In a comparative analysis with cisplatin, a standard chemotherapeutic agent, methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate exhibited comparable or superior cytotoxicity against A549 cells, suggesting its potential as an alternative therapeutic option .

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Cyclization : Reacting 2-chlorobenzaldehyde with pyrrolidine-2,5-dione under acidic conditions (e.g., HCl catalyst) to form the pyrrolidinone core .

Esterification : Treating the intermediate carboxylic acid with methanol and a catalytic acid (e.g., H₂SO₄) to yield the methyl ester .

Critical Parameters :

- Temperature : Elevated temperatures (~80–100°C) improve cyclization efficiency but may risk decomposition.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility, while aqueous NaOH aids in purification .

Yield Optimization : Monitor reaction progression via TLC or HPLC. Contradictory reports on optimal catalysts (HCl vs. H₂SO₄) suggest systematic screening is necessary .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key for verifying substituent positions (e.g., 2-chlorophenyl group) and esterification success (δ ~3.7 ppm for methyl ester) .

- FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for lactam and ester groups) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ = 267.6 g/mol) and detect impurities .

- Elemental Analysis : Ensure stoichiometric C/H/N ratios match theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and ring puckering (Cremer-Pople parameters) .

- Mercury Software : Visualize hydrogen-bonding networks and packing motifs to assess stability and polymorphism risks .

Example : A 2025 study on a similar pyrrolidinone derivative revealed a non-planar ring (puckering amplitude = 0.45 Å), impacting solubility and bioactivity .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Functional Group Modifications : Synthesize analogs with varying substituents (e.g., 3-fluorophenyl vs. 4-chlorophenyl) to assess electronic effects on bioactivity .

- Computational Modeling :

- DFT Calculations : Optimize geometries and calculate electrostatic potentials (e.g., using Gaussian 16) to predict binding affinities .

- Molecular Docking : Screen against targets (e.g., enzymes in antimicrobial pathways) using AutoDock Vina .

Data Contradictions : Conflicting SAR results may arise from assay variability (e.g., MIC vs. IC50). Validate findings across multiple cell lines .

Q. How do solvent and pH conditions affect the compound’s stability during biological assays?

Methodological Answer:

- Stability Studies :

- Solubility Profiling : Determine logP values (e.g., ~1.8 predicted via PubChem) and use co-solvents (DMSO/PBS) to maintain solubility without cytotoxicity .

Data Analysis and Contradictions

Q. How should researchers address conflicting spectroscopic data in published studies?

Methodological Answer:

- Cross-Validation : Compare NMR chemical shifts with databases (e.g., PubChem) or computational predictions (e.g., ACD/Labs) .

- Dynamic Light Scattering (DLS) : Rule out aggregation artifacts in biological assays that may skew IC50 values .

Case Study : A 2025 report noted discrepancies in NOESY correlations for a similar compound, resolved by SCXRD-confirmed conformation .

Biological Activity Profiling

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

Methodological Answer:

- Microbroth Dilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects over 24 hours .

- Cytotoxicity Screening : Use MTT assays on mammalian cells (e.g., HEK293) to establish selectivity indices .

Computational and Theoretical Studies

Q. Which quantum mechanical methods are suitable for modeling the compound’s reactivity?

Methodological Answer:

- Basis Sets : B3LYP/6-31G(d,p) for geometry optimization and frequency analysis .

- NBO Analysis : Investigate hyperconjugative interactions (e.g., n→π* in the lactam ring) influencing stability .

- Reactivity Descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites for derivatization .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.